2-[3-(Trifluoromethyl)piperidin-1-yl]aniline

Regiochemistry Structural Identity SAR Scaffold

2-[3-(Trifluoromethyl)piperidin-1-yl]aniline (CAS 1487679-59-3) is a synthetic small molecule belonging to the class of trifluoromethyl-substituted piperidinyl anilines, with the molecular formula C₁₂H₁₅F₃N₂ and a molecular weight of 244.26 g/mol. The compound features a trifluoromethyl (-CF₃) group at the 3-position of the piperidine ring, which is linked via the nitrogen atom to the ortho-position of an aniline moiety, a regiospecific connectivity that defines its chemical identity and distinguishes it from positional isomers with substitution at other ring positions.

Molecular Formula C12H15F3N2
Molecular Weight 244.26 g/mol
CAS No. 1487679-59-3
Cat. No. B1466704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Trifluoromethyl)piperidin-1-yl]aniline
CAS1487679-59-3
Molecular FormulaC12H15F3N2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=CC=C2N)C(F)(F)F
InChIInChI=1S/C12H15F3N2/c13-12(14,15)9-4-3-7-17(8-9)11-6-2-1-5-10(11)16/h1-2,5-6,9H,3-4,7-8,16H2
InChIKeyVPUJPHAMCKPRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline (CAS 1487679-59-3) Is a Strategic Procurement Choice for Drug Discovery Scaffolds


2-[3-(Trifluoromethyl)piperidin-1-yl]aniline (CAS 1487679-59-3) is a synthetic small molecule belonging to the class of trifluoromethyl-substituted piperidinyl anilines, with the molecular formula C₁₂H₁₅F₃N₂ and a molecular weight of 244.26 g/mol . The compound features a trifluoromethyl (-CF₃) group at the 3-position of the piperidine ring, which is linked via the nitrogen atom to the ortho-position of an aniline moiety, a regiospecific connectivity that defines its chemical identity and distinguishes it from positional isomers with substitution at other ring positions .

Why In-Class Piperidinyl Aniline Analogs Cannot Simply Substitute 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline in Your Research Pipeline


Although the broader class of piperidinyl aniline derivatives shares a common core, the specific substitution pattern of 2-[3-(trifluoromethyl)piperidin-1-yl]aniline—ortho-aniline connectivity combined with a 3-CF₃-piperidine regioisomer—is not freely interchangeable with analogs such as 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline (CAS 1496-40-8) or 4-(2-trifluoromethyl-piperidin-1-yl)-aniline. These positional isomers differ in the placement of both the trifluoromethyl group on the piperidine ring and the aniline attachment point, resulting in divergent spatial orientation, electronic distribution, and steric profiles that predictably alter target binding, metabolic stability, and physicochemical properties [1]. Without direct comparative data, the assumption of functional equivalence across these regioisomers is scientifically unsupported and poses a risk to reproducibility in structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline (CAS 1487679-59-3) Relative to Analogs


Regioisomeric Identity Defined by Ortho-Aniline & 3-CF₃-Piperidine Connectivity Versus Para/2-CF₃ Analogs

The compound's distinguishing structural feature is the ortho-substitution of the aniline on the piperidine nitrogen, coupled with the trifluoromethyl group at the piperidine 3-position. In contrast, the prevalent commercial analog 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline (CAS 1496-40-8) bears the CF₃ group on the aniline ring at the 5-position, while 4-(2-trifluoromethyl-piperidin-1-yl)-aniline places the CF₃ at the piperidine 2-position and the aniline at the para-position . This regioisomeric divergence alters the dihedral angle between the aromatic ring and the piperidine, the basicity of the piperidine nitrogen, and the overall molecular dipole, which are critical determinants in target engagement [1].

Regiochemistry Structural Identity SAR Scaffold

Trifluoromethyl Placement on Piperidine Versus Aniline Ring Drives Divergent Lipophilicity Profiles

The trifluoromethyl group on the saturated piperidine ring in 2-[3-(trifluoromethyl)piperidin-1-yl]aniline generates a distinct lipophilicity vector compared to analogs where the CF₃ is attached directly to the aniline aromatic system. Consensus LogP predictions (ALOGPS 2.1) for the target compound yield approximately 2.8–3.2, whereas 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline (CF₃ on aniline) has a reported consensus LogP of approximately 3.0 . Although numerically similar, the spatial distribution of lipophilicity—aliphatic versus aromatic—affects membrane partitioning kinetics and plasma protein binding in ways not captured by a single partition coefficient [1].

Lipophilicity Physicochemical Properties Drug-likeness

Synthetic Tractability: One-Step Synthesis Reported with Quantitative Yield Under Vilsmeier Conditions

A 2023 Molbank communication reports a one-step synthesis of 2-[3-(trifluoromethyl)piperidin-1-yl]aniline using adapted Vilsmeier conditions, achieving quantitative yield with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of regioisomeric analogs such as 4-(2-trifluoromethyl-piperidin-1-yl)-aniline typically requires multi-step sequences involving chiral resolution or transition-metal-catalyzed coupling steps, which are lower-yielding and less atom-economical [2]. This synthetic advantage translates to lower cost of goods and improved supply chain reliability for the target compound.

Synthetic Efficiency Process Chemistry Scalability

Absence of Cytochrome P450 2D6 Liability Indicated by In Silico Prediction

In silico ADME predictions indicate that 2-[3-(trifluoromethyl)piperidin-1-yl]aniline is not a substrate for cytochrome P450 2D6 (CYP2D6), a major drug-metabolizing enzyme implicated in polymorphic metabolism and drug–drug interactions [1]. By contrast, a structurally related BindingDB entry (BDBM50021822, CHEMBL3298322) containing a piperidinyl-aniline motif exhibits IC₅₀ = 1.9 µM against CYP2D6 in human liver microsomes, demonstrating that subtle structural variations within this chemotype can introduce significant CYP450 inhibition liabilities [2]. The lack of predicted CYP2D6 engagement for the target compound suggests a more favorable metabolic profile for early lead development.

Metabolic Stability CYP450 Inhibition Drug–Drug Interaction Risk

Regiospecific Ortho-Amino Group Enables Directed Functionalization Not Accessible to Para-Substituted Analogs

The ortho-relationship between the aniline amino group and the piperidine nitrogen in 2-[3-(trifluoromethyl)piperidin-1-yl]aniline creates a unique 1,2-diamine motif capable of forming benzimidazole, quinoxaline, and other fused heterocyclic systems through condensation reactions. Analogs such as 4-(2-trifluoromethyl-piperidin-1-yl)-aniline lack this ortho-diamine architecture and cannot undergo the same cyclization chemistry [1]. This synthetic versatility positions the target compound as a privileged scaffold for diversity-oriented synthesis (DOS) and DNA-encoded library (DEL) production [2].

Synthetic Utility Late-Stage Functionalization Scaffold Diversification

Supplier-Documented 98% Purity with Batch-Level Quality Control Provides Reproducibility Advantage

Leyan (Shanghai Haohong Biomedical Technology) supplies 2-[3-(trifluoromethyl)piperidin-1-yl]aniline at a documented purity of 98%, with batch-specific quality control data available upon request . In the piperidinyl-aniline chemical space, many analogs are only available at lower purity grades (e.g., 95–97%) from certain suppliers, introducing variability into biological assays . The 98% purity specification reduces the likelihood of confounding biological activity from trace impurities, a critical factor when compounds are used at high concentrations in cellular assays or in vivo studies.

Quality Control Purity Specification Reproducibility

Optimal Research and Industrial Deployment Scenarios for 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline (CAS 1487679-59-3)


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Regiospecific Ortho-Aniline Piperidine Scaffold

The ortho-aniline connectivity combined with the 3-CF₃-piperidine motif provides a unique three-dimensional pharmacophore that cannot be replicated by the more common 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline (CAS 1496-40-8) or para-substituted analogs . SAR teams exploring PI3Kδ or related kinase targets should prioritize this compound when the spatial orientation of the aniline relative to the piperidine is hypothesized to be critical for hinge-region binding, as suggested by patent disclosures in the PI3K inhibitor space [1].

Diversity-Oriented Synthesis (DOS) and DNA-Encoded Library (DEL) Production Leveraging Ortho-Diamine Reactivity

The 1,2-diamine architecture inherent to 2-[3-(trifluoromethyl)piperidin-1-yl]aniline enables on-DNA or solution-phase condensation with aldehydes, carboxylic acids, or isothiocyanates to generate benzimidazole, quinoxaline, and quinazolinone libraries . This synthetic versatility, combined with the high-yield one-step synthesis reported by Jaster et al. (2023), makes the compound a cost-effective anchor point for generating thousands of diverse analogs in a single library production campaign [1].

In Vivo Pharmacokinetic Studies Where CYP2D6-Mediated Drug–Drug Interaction Risk Must Be Minimized

Based on in silico ADME predictions indicating absence of CYP2D6 substrate liability , this compound is a suitable candidate for early in vivo pharmacokinetic profiling in rodent models, particularly when co-administered with drugs metabolized by CYP2D6 (e.g., beta-blockers, antidepressants). The predicted metabolic profile reduces confounding variables in PK/PD studies compared to structurally related analogs with known CYP2D6 inhibition, such as the compound characterized in BindingDB (IC₅₀ = 1.9 µM) [1].

Chemical Biology Probe Development Requiring High-Purity Building Blocks for Bioconjugation

The commercial availability of 2-[3-(trifluoromethyl)piperidin-1-yl]aniline at 98% purity with batch-level QC documentation supports its use in chemical biology applications where trace impurities can interfere with bioconjugation efficiency or cellular target engagement assays. The ortho-amino group provides a convenient handle for NHS-ester or isothiocyanate-based conjugation to fluorophores, biotin, or solid supports, enabling pull-down and imaging experiments without additional deprotection steps.

Quote Request

Request a Quote for 2-[3-(Trifluoromethyl)piperidin-1-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.